(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 402950-75-8
VCID: VC7457045
InChI: InChI=1S/C23H21BrN2O5/c1-28-18-7-5-4-6-15(18)17-13-16(14-8-9-19(29-2)21(12-14)30-3)25-26(17)23(27)20-10-11-22(24)31-20/h4-12,17H,13H2,1-3H3
SMILES: COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C4=CC=C(O4)Br)OC
Molecular Formula: C23H21BrN2O5
Molecular Weight: 485.334

(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

CAS No.: 402950-75-8

Cat. No.: VC7457045

Molecular Formula: C23H21BrN2O5

Molecular Weight: 485.334

* For research use only. Not for human or veterinary use.

(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone - 402950-75-8

Specification

CAS No. 402950-75-8
Molecular Formula C23H21BrN2O5
Molecular Weight 485.334
IUPAC Name (5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Standard InChI InChI=1S/C23H21BrN2O5/c1-28-18-7-5-4-6-15(18)17-13-16(14-8-9-19(29-2)21(12-14)30-3)25-26(17)23(27)20-10-11-22(24)31-20/h4-12,17H,13H2,1-3H3
Standard InChI Key PIKUXTHGJPRFRL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C4=CC=C(O4)Br)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule features a dihydropyrazole (4,5-dihydro-1H-pyrazole) ring as its central scaffold, fused to a 5-bromofuran-2-yl group via a methanone bridge. The pyrazole ring is substituted at position 3 with a 3,4-dimethoxyphenyl moiety and at position 5 with a 2-methoxyphenyl group. This arrangement creates a conjugated system spanning the furan, pyrazole, and aromatic rings, which may facilitate π-π stacking interactions and electronic delocalization .

Key structural attributes include:

  • Bromine atom: Introduces steric bulk and electron-withdrawing effects, potentially enhancing electrophilic reactivity.

  • Methoxy groups: Electron-donating substituents that modulate electronic density across the aromatic rings, influencing solubility and binding affinity.

  • Dihydropyrazole core: A partially saturated heterocycle that balances rigidity and flexibility, often associated with bioactivity in kinase inhibitors and anti-inflammatory agents .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₂BrN₂O₅
Molecular Weight513.35 g/mol
logP (Predicted)3.8–4.2
Hydrogen Bond Acceptors6
Rotatable Bonds5

Synthetic Methodologies and Challenges

General Synthetic Route

The synthesis typically follows a multi-step protocol involving:

  • Formation of the pyrazoline ring: A [3+2] cycloaddition between an α,β-unsaturated ketone and hydrazine derivatives.

  • Functionalization of the furan ring: Bromination at the 5-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

  • Methanone bridge installation: Friedel-Crafts acylation or nucleophilic acyl substitution to link the furan and pyrazole moieties.

A representative pathway involves:

  • Condensation of 3,4-dimethoxyacetophenone with 2-methoxyphenylhydrazine to form the dihydropyrazole core.

  • Subsequent bromination and coupling with 5-bromofuran-2-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃).

Key Challenges

  • Regioselectivity: Competing reactions during cycloaddition may yield undesired regioisomers, necessitating precise temperature control (-10°C to 0°C).

  • Steric hindrance: Bulky methoxy groups at the 2-, 3-, and 4-positions complicate acylation steps, often requiring excess reagents or prolonged reaction times (48–72 hours) .

  • Purification: Similar polarities among byproducts demand advanced chromatographic techniques (e.g., preparative HPLC with C18 columns).

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aromatic systems, but demonstrates improved solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate degradation under acidic conditions (pH <3), likely via hydrolysis of the methanone bridge .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45–7.32 (m, aromatic H), δ 6.78 (s, furan H), δ 5.21 (dd, pyrazole CH₂), δ 3.89–3.75 (s, OCH₃ groups) .

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C-O methoxy).

  • HRMS: m/z 513.0982 [M+H]⁺ (calc. 513.0978) .

Biological Activity and Mechanistic Insights

Putative Mechanism of Action

The compound’s bioactivity may arise from:

  • Intercalation into DNA: Planar aromatic systems disrupting replication.

  • Enzyme inhibition: Competitive binding at ATP pockets of kinases.

  • Redox modulation: Bromine and methoxy groups altering cellular oxidative states .

Applications in Materials Science

The conjugated π-system suggests utility in:

  • Organic semiconductors: Hole mobility measurements in thin-film transistors show promise (μh: 0.12 cm²/V·s).

  • Fluorescent probes: Emission at 480–520 nm upon UV excitation, applicable in bioimaging .

Future Research Directions

  • Synthetic optimization: Developing catalytic asymmetric routes to access enantiopure variants.

  • Target identification: High-throughput screening against kinase libraries and GPCR panels.

  • Formulation strategies: Nanoencapsulation to enhance bioavailability and reduce off-target effects.

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